molecular formula C10H9N3OS3 B11090848 2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11090848
M. Wt: 283.4 g/mol
InChI Key: XNMHVDWIFBMSPD-UHFFFAOYSA-N
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Description

2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound that features a thiadiazole ring This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions. For example, thiosemicarbazide can react with phenyl isothiocyanate to form the thiadiazole ring.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole derivative with a suitable sulfanylating agent, such as thiourea or a thiol compound.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-thiadiazole intermediate with chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the thioxo group, potentially leading to the formation of dihydro derivatives.

    Substitution: The phenyl group and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium hydride or alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new antibiotics.

Medicine

The compound’s anticancer properties are of particular interest in medicinal research. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of 2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
  • 2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a phenyl group, a thioxo group, and a thiadiazole ring makes it particularly versatile in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9N3OS3

Molecular Weight

283.4 g/mol

IUPAC Name

2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H9N3OS3/c11-8(14)6-16-9-12-13(10(15)17-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)

InChI Key

XNMHVDWIFBMSPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)SCC(=O)N

Origin of Product

United States

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